Product packaging for 5-Methyl-5H-benzo[b]carbazole(Cat. No.:)

5-Methyl-5H-benzo[b]carbazole

Cat. No.: B12971789
M. Wt: 231.29 g/mol
InChI Key: NLGACPNHPUKXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5H-benzo[b]carbazole is a nitrogen-containing heterocyclic compound with the molecular formula C17H13N and a molecular weight of 231.30 g/mol . It belongs to the class of N-substituted benzo[b]carbazoles, which are tricyclic structures consisting of two benzene rings fused to a five-membered nitrogen-containing ring . The benzo[b]carbazole scaffold is a key structural motif in medicinal chemistry, known for its significant and diverse biological activities . Researchers value this core structure for developing novel therapeutic agents, particularly in the field of oncology. The broader family of carbazole derivatives includes several FDA-approved drugs, such as Alectinib, which features a 5H-benzo[b]carbazol-11(6H)-one scaffold and is used for the treatment of ALK-positive non-small cell lung cancer, underscoring the high research value of this chemical class . While the specific mechanism of action for this compound itself may be derivative-specific, related carbazole compounds are known to exert biological effects through various pathways. These include intercalating into DNA, inhibiting crucial enzymes like topoisomerase II, and acting as kinase inhibitors . The structural features of the molecule, including its planar ring system, make it a promising candidate for interaction with biological macromolecules. Beyond anticancer applications, N-substituted carbazoles are widely investigated for their antimicrobial potential, showing activity against various bacterial and fungal strains . This compound serves as a versatile and high-value synthetic intermediate for constructing more complex molecules and probing new biological mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B12971789 5-Methyl-5H-benzo[b]carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

5-methylbenzo[b]carbazole

InChI

InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-10-12-6-2-3-7-13(12)11-17(15)18/h2-11H,1H3

InChI Key

NLGACPNHPUKXCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C31

Origin of Product

United States

Photophysical Properties and Optoelectronic Behavior of 5 Methyl 5h Benzo B Carbazole Systems

Triplet Energy (ET) Characterization

The triplet energy level is a crucial parameter for organic molecules intended for use in optoelectronic applications, particularly as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). For efficient energy transfer from the host to the phosphorescent guest (dopant), the host's triplet energy must be higher than that of the guest.

While specific experimental triplet energy values for 5-Methyl-5H-benzo[b]carbazole are not extensively documented in readily available literature, the triplet energies of related carbazole (B46965) derivatives provide valuable insight. For instance, some carbazole-based host materials are designed to possess high triplet energies, often in the range of 2.7 eV to 3.0 eV, to effectively host blue phosphorescent emitters. acs.orgktu.edu The carbazole moiety itself is known to have a relatively high triplet energy, which is a desirable trait for these applications. mdpi.comacs.org

The introduction of a methyl group on the nitrogen atom of the carbazole ring system is a common strategy to improve solubility and film-forming properties without drastically altering the core electronic structure. mdpi.com However, the fusion of a benzene (B151609) ring to form the benzo[b]carbazole structure extends the π-conjugation, which generally leads to a red-shift in both absorption and emission spectra and a lowering of the triplet energy compared to the parent carbazole. The precise ET value for this compound would be determined by the balance between the high-energy carbazole core and the extended conjugation of the benzannulated system. For comparison, various functionalized carbazole derivatives have been synthesized and their triplet energies characterized, as shown in the table below.

Compound TypeTriplet Energy (ET) [eV]Reference
Carbazole-based derivatives for blue PhOLEDs2.72 - 2.81 acs.org
Carbazole derivatives with high ET for deep blue emitters2.97 - 2.99 acs.org
Carbazole-based host materials (general)> 2.7 mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to estimate the HOMO/LUMO energy levels and the triplet state energy of new molecules before their synthesis. researchgate.netdntb.gov.uanih.gov Such studies on benzo[b]carbazole systems would be invaluable in precisely predicting the ET of the 5-methyl derivative.

Photostability and Degradation Pathways

The photostability of materials is critical for the operational lifetime of electronic devices. Carbazole derivatives are generally known for their good photochemical stability. frontiersin.orgmdpi.com However, exposure to high-energy radiation, particularly UV light, can lead to photodegradation over time.

Specific studies on the photodegradation of this compound are limited. However, insights can be drawn from related compounds. For instance, the photochemical behavior of N-methylated anilinonaphthalenes, which are precursors in some carbazole syntheses, has been investigated. One study noted that the photo-irradiation of N-methyl-2-anilinonaphthalene in the absence of oxygen leads to cyclization to form a benzo[c]carbazole derivative, proceeding from the excited triplet state. mdpi.com Interestingly, the isomeric this compound was not observed as a product in this specific reaction, indicating a high degree of regioselectivity in the photocyclization process. mdpi.com Furthermore, N-methyl-1-anilinonaphthalene was found to be more photochemically stable than its isomer. mdpi.com

The degradation of the core carbazole structure has been more extensively studied in the context of bioremediation. Microbial degradation of carbazole is a key environmental fate process. ktu.edud-nb.info Aerobic bacteria have been identified that can utilize carbazole as a source of carbon and nitrogen. d-nb.info The primary degradation pathway involves an initial angular dioxygenation at the C1 and C9a positions, catalyzed by a carbazole 1,9a-dioxygenase. acs.org This is followed by dearomatization and subsequent enzymatic reactions that lead to the opening of the heterocyclic ring, eventually breaking the molecule down into simpler compounds like anthranilic acid and catechol. d-nb.infoacs.org While this is a biological degradation pathway, it highlights the reactive sites of the carbazole nucleus, which could potentially be susceptible to photochemical attack as well, likely through oxidative mechanisms initiated by photo-generated reactive oxygen species in the presence of air.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 5h Benzo B Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 5-Methyl-5H-benzo[b]carbazole derivatives, offering a wealth of information regarding the chemical environment of individual protons and carbon atoms within the molecule.

Table 1: Illustrative ¹H NMR Data for Representative Benzo[b]carbazole Derivatives

CompoundSolventKey Chemical Shifts (δ, ppm)
5H-benzo[b]carbazole-6,11-dione rsc.orgDMSO-d₆13.09 (s, 1H, NH), 8.23 (d, 1H), 8.13 (m, 2H), 7.86 (m, 2H), 7.61 (d, 1H), 7.40 (m, 2H)
2-methyl-5H-benzo[b]carbazole-6,11-dione rsc.orgDMSO-d₆12.90 (s, 1H, NH), 8.03 (t, 2H), 7.92 (s, 1H), 7.76 (m, 2H), 7.41 (d, 1H), 7.20 (d, 1H), 2.39 (s, 3H, CH₃)
3-Methoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione uchile.clCDCl₃6.76 (s, 1H), 7.02 (d, 1H), 7.47 (s, 1H), 7.55 (d, 1H), 7.89 (d, 1H), 8.18 (d, 1H), 8.25 (d, 1H), 3.91 (s, 3H, OCH₃), 4.19 (s, 3H, NCH₃)

This table is for illustrative purposes, showing data from closely related compounds to infer the expected spectral regions for this compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound derivatives, the aromatic carbons typically resonate in the region of δ 100-150 ppm. In the case of dione (B5365651) derivatives like 5H-benzo[b]carbazole-6,11-dione, the carbonyl carbons are observed at highly deshielded positions, around δ 177-181 ppm. rsc.orgnih.gov The N-methyl carbon would be expected to give a signal in the aliphatic region of the spectrum. The specific chemical shifts of the aromatic carbons are influenced by the substitution pattern on the benzo[b]carbazole core. For example, in 2-methoxy-5H-benzo[b]carbazole-6,11-dione, the carbon bearing the methoxy (B1213986) group is shielded and appears at a different chemical shift compared to the unsubstituted analog. nih.gov

Table 2: Illustrative ¹³C NMR Data for Representative Benzo[b]carbazole Derivatives

CompoundSolventKey Chemical Shifts (δ, ppm)
5H-benzo[b]carbazole-6,11-dione rsc.orgnih.govDMSO-d₆180.8, 178.0 (C=O), 138.7, 137.6, 134.7, 134.5, 133.6, 133.1, 127.4, 126.5, 124.4, 122.8, 117.8, 114.3 (Aromatic C)
2-methyl-5H-benzo[b]carbazole-6,11-dione rsc.orgDMSO-d₆180.2, 177.4 (C=O), 137.0, 136.6, 134.1, 133.3, 133.1, 132.6, 128.8, 126.0, 125.9, 124.2, 121.6, 116.9, 113.5 (Aromatic C), 21.3 (CH₃)
2-Methoxy-5H-benzo[b]carbazole-6,11-dione nih.govDMSO-d₆180.7, 177.7 (C=O), 157.4, 137.5, 134.6, 133.9, 133.6, 133.2, 126.5, 125.3, 118.9, 117.5, 115.4, 102.6 (Aromatic C), 55.8 (OCH₃)

This table is for illustrative purposes, showing data from closely related compounds to infer the expected spectral regions for this compound.

For nitrogen-containing heterocycles like this compound, solid-state ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide valuable information about the nitrogen environment, which is often difficult to probe with other techniques. This is particularly useful for studying intermolecular interactions and polymorphism in the solid state. beilstein-journals.org While specific ¹⁵N CP/MAS NMR data for this compound is not available in the reviewed literature, studies on other carbazole (B46965) derivatives and nitrogen-containing compounds demonstrate its utility. nih.gov The chemical shift of the nitrogen atom in the carbazole ring is sensitive to its local electronic and structural environment, including hydrogen bonding and crystal packing effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula. For example, the HRMS data for 2-methyl-5H-benzo[b]carbazole-6,11-dione confirmed its molecular formula as C₁₇H₁₁NO₂ by matching the calculated mass of its sodium adduct [M+Na]⁺ (284.0682) with the experimentally found value (284.0654). rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

MALDI-TOF MS is a soft ionization technique that is particularly well-suited for the analysis of large and non-volatile molecules, although it is also effectively used for smaller organic compounds. rsc.orgmdpi.com In the context of this compound derivatives, MALDI-TOF MS can be used to determine the molecular weight of the compound with high sensitivity. The technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, which are then detected by a time-of-flight mass analyzer. rsc.orgrsc.org This method has been successfully applied to the characterization of various carbazole-containing compounds, including complex structures like indolyl benzo[b]carbazoles, where it was used to confirm the calculated molecular weights. frontiersin.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and characterizing the bonding within a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated, corresponding to the vibrational modes of the molecule's bonds.

In the analysis of benzo[b]carbazole derivatives, FT-IR spectra reveal characteristic absorption bands that confirm the presence of the core structure and its various substituents. For instance, in derivatives of 5H-benzo[b]carbazole-6,11-dione, specific vibrational frequencies are consistently observed. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group on the nitrogen atom and other alkyl chains are found in the 2850-2980 cm⁻¹ region. worldscientific.comdergipark.org.tr

Key vibrational modes for the benzo[b]carbazole skeleton include:

Aromatic C-H Stretching: Peaks observed around 3050-3065 cm⁻¹ are characteristic of the C-H bonds on the fused aromatic rings. worldscientific.comresearchgate.net

Aliphatic C-H Stretching: The presence of a methyl group is confirmed by vibrations typically in the 2920-2975 cm⁻¹ range. dergipark.org.tr

C=C Aromatic Ring Stretching: Strong absorptions in the 1450-1630 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic framework. worldscientific.comdergipark.org.tr

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the carbazole ring system is typically found in the 1320-1380 cm⁻¹ range. researchgate.net

The data presented in the following table summarizes the typical FT-IR absorption bands observed in various substituted benzo[b]carbazole derivatives, providing a reference for the structural characterization of this class of compounds.

Wavenumber (cm⁻¹)Vibrational AssignmentReference
3050 - 3065Aromatic C-H Stretching worldscientific.comresearchgate.net
2922 - 2974Aliphatic C-H Stretching (e.g., -CH₃, -CH₂) dergipark.org.tr
1590 - 1630Aromatic C=C Ring Stretching worldscientific.comdergipark.org.tr
1450 - 1485Aromatic C=C Ring Stretching dergipark.org.trresearchgate.net
1327 - 1377Aromatic C-N Stretching dergipark.org.trresearchgate.net

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the exact positions of atoms, as well as bond lengths and angles.

Studies on other derivatives, such as 7,9-Dimethyl-5-phenylsulfonyl-5H-benzo[b]carbazole, show that the benzo[b]carbazole ring system is essentially planar. iucr.org The crystal structure is often stabilized by intermolecular interactions, including C-H···π interactions. iucr.org The molecular structure of these compounds confirms the fusion of the benzene (B151609) and carbazole rings, leading to an extended, rigid aromatic system. sci-hub.se Analysis of these structures reveals that the core framework can be slightly bent depending on the substituents. sci-hub.se

The crystallographic data for a representative derivative, 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole hydrochloride, is provided below. This data illustrates the level of detail obtained from diffraction studies and serves as a model for the structural characteristics of the benzo[b]carbazole family.

Crystallographic ParameterValueReference
CompoundAlectinib (B1194254) Hydrochloride mdpi.com
Molecular FormulaC₃₀H₃₅ClN₄O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)20.3873(10)
b (Å)10.4405(4)
c (Å)12.6827(5)
β (°)93.105(2)
Volume (ų)2698.2(2)

Scientific Inquiry Reveals Scant Data on the Electronic Properties of this compound

A thorough investigation into the electronic and photophysical properties of the chemical compound this compound has revealed a significant lack of specific computational data within publicly accessible scientific literature. Despite the growing interest in carbazole derivatives for applications in materials science, detailed theoretical studies focusing explicitly on the 5-Methyl substituted benzo[b]carbazole isomer appear to be limited.

Carbazole-based molecules are a well-regarded class of compounds, known for their electron-donating capabilities, which makes them valuable components in the development of materials for organic electronics. Theoretical investigations using quantum-chemical techniques are crucial for understanding the structure-property relationships that govern the performance of these materials. Such studies typically involve Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict molecular geometries, electronic structures, and optical properties.

While general principles derived from studies on other carbazole derivatives can offer approximations, the precise quantitative data for this compound—including its specific HOMO-LUMO energy levels, band gap, and absorption spectra—are not available in the reviewed literature. The substitution of a methyl group at the N-5 position of the benzo[b]carbazole core is expected to influence its electronic properties due to inductive effects, yet without dedicated computational studies, the magnitude and nature of this influence remain speculative.

Consequently, the construction of a detailed article with specific data tables on the electronic structure and theoretical computational investigations of this compound is not feasible at this time. The absence of specific research findings underscores a potential area for future scientific exploration within the field of computational chemistry and materials science.

Electronic Structure and Theoretical Computational Investigations of 5 Methyl 5h Benzo B Carbazole

Calculation of Reorganization Energies pertinent to Charge Transport

The efficiency of charge transport in organic semiconductor materials is fundamentally linked to the internal reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule as it transitions from its neutral state to a charged state (and vice versa). According to the Marcus-Hush theory, a lower reorganization energy facilitates faster charge hopping between adjacent molecules, thereby enhancing charge mobility. For a material to be an effective charge conductor, both hole (λh) and electron (λe) reorganization energies should be minimized. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting these values and guiding the design of novel organic electronic materials.

Detailed theoretical investigations have been conducted on benzo[b]carbazole (BbCz), the parent scaffold of 5-Methyl-5H-benzo[b]carbazole, to determine its intrinsic charge transport capabilities. DFT calculations have shown that benzo[b]carbazole possesses favorable reorganization energies for both hole and electron transport. icm.edu.pl Specifically, the molecule is characterized by a low reorganization energy for hole conductivity (λh) of 0.18 eV and an even lower value for electron conductivity (λe) of 0.11 eV. icm.edu.plicm.edu.pl These low values are significant, especially when considering the molecule's increased size compared to a simple carbazole (B46965). It has been suggested that the reduction in reorganization energy in the benzo[b]carbazole isomer is related to a decrease in intramolecular hydrogen interactions. icm.edu.plicm.edu.pl

Table 1: Calculated Reorganization Energies for Benzo[b]carbazole

Parameter Reorganization Energy (eV)
Hole (λh) 0.18 icm.edu.pl
Electron (λe) 0.11 icm.edu.pl

Further computational studies have explored derivatives of the this compound system. An investigation of 10-benzyloxy-8-bromo-5-methyl-5H-benzo[b]-carbazole-9-carbaldehyde, a highly substituted derivative, provided insights into how functionalization impacts these properties. nih.gov Using DFT calculations at the B3LYP/6-311++G(d,p) level, the reorganization energy for hole transport was calculated. nih.gov The study, which compared this molecule to several highly substituted anthracene (B1667546) derivatives, found that the benzo[b]carbazole derivative had similar reorganization energies for hole transport. nih.gov The research underscores that the transport of holes in amorphous layers of such highly substituted heteroacenes follows a hopping mechanism, where the reorganization energy plays a decisive role. nih.gov

Table 2: Calculated Reorganization Energy for a Substituted this compound Derivative

Compound Reorganization Energy for Hole Transport (Er)
10-benzyloxy-8-bromo-5-methyl-5H-benzo[b]-carbazole-9-carbaldehyde Data available in source Table 4 nih.gov

These theoretical findings highlight the promising charge transport characteristics of the benzo[b]carbazole framework. The low reorganization energies, for both the parent molecule and its substituted derivatives, indicate a structurally robust and electronically favorable scaffold for applications in organic electronics. The calculations confirm that the this compound core is a suitable candidate for developing high-mobility organic semiconducting materials.

Electrochemical Properties and Redox Behavior of 5 Methyl 5h Benzo B Carbazole

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of chemical species. For carbazole (B46965) derivatives, CV studies provide valuable insights into their electronic structure and stability. iieta.org

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials of a compound are fundamental parameters that determine its electron-donating and electron-accepting capabilities. In the case of 5-Methyl-5H-benzo[b]carbazole and its derivatives, the energy levels are largely governed by the benzo[b]carbazole moiety. ktu.edu

Research on a closely related compound, 11-(1-Methyl-1H-indol-3-yl)-5-methyl-5H-benzo[b]carbazole, showed an onset oxidation potential that corresponds to an ionization potential of 5.16 eV. ktu.edu This low ionization potential suggests that the this compound framework is relatively easy to oxidize. The oxidation process in carbazole derivatives typically involves the removal of an electron from the nitrogen atom and the extended π-system, leading to the formation of a radical cation. nih.gov

The reduction potentials, on the other hand, are often irreversible for many carbazole-based compounds, indicating that the resulting radical anion is unstable. ktu.edu

CompoundOnset Oxidation Potential (Eoxonset vs. Fc/Fc+) [V]Ionization Potential (IP) [eV]Reference
11-(1-Methyl-1H-indol-3-yl)-5-methyl-5H-benzo[b]carbazoleNot directly reported, but IP is 5.16 eV5.16 ktu.edu
3-(9H-carbazol-9-yl)-5H-benzo[d]benzo ktu.edursc.orgimidazo[2,1-b] mdpi.comfrontiersin.orgthiazine (CzBBIT)+1.235.67 frontiersin.orgnih.gov
3-(9H-[3,9′-bicarbazol]-9-yl)-5H-benzo[d]benzo ktu.edursc.orgimidazo[2,1-b] mdpi.comfrontiersin.orgthiazine (2CzBBIT)+1.135.57 frontiersin.orgnih.gov

Analysis of Quasireversible Redox Processes

In cyclic voltammetry, a redox process is described as quasireversible when the rate of electron transfer at the electrode surface is neither infinitely fast (reversible) nor extremely slow (irreversible). sciepub.com This behavior is characterized by peak separations in the cyclic voltammogram that are larger than the theoretical 59/n mV (where n is the number of electrons transferred) for a reversible one-electron process and that increase with the scan rate. sciepub.com

For many carbazole derivatives, the oxidation process is observed to be quasireversible. frontiersin.orgnih.govresearchgate.net This indicates a moderate rate of electron transfer and suggests that the stability of the generated radical cation is limited on the timescale of the CV experiment. The quasireversible nature of the redox process can be influenced by factors such as the solvent, the supporting electrolyte, and the structure of the carbazole derivative itself. sciepub.comresearchgate.net While specific data for this compound is not detailed, the general behavior of related carbazole compounds suggests that it would likely exhibit a similar quasireversible oxidation.

Electrochemical Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for assessing the suitability of a material for electronic applications. These can be estimated from cyclic voltammetry data.

The HOMO energy level is typically calculated from the onset oxidation potential (Eoxonset) using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

EHOMO = -e (Eoxonset - E1/2(Fc/Fc+) + 4.8) [eV] frontiersin.orgnih.gov

The LUMO energy level can then be determined by adding the optical bandgap (Eg), obtained from UV-visible absorption spectroscopy, to the HOMO energy level:

ELUMO = EHOMO + Eg rsc.org

For the derivative 11-(1-Methyl-1H-indol-3-yl)-5-methyl-5H-benzo[b]carbazole, the ionization potential, which is equivalent to the negative of the HOMO energy level, was determined to be 5.16 eV. ktu.edu This suggests a relatively high-lying HOMO level, which is a desirable characteristic for hole-transporting materials.

CompoundHOMO [eV]LUMO [eV]Optical Bandgap (Eg) [eV]Reference
11-(1-Methyl-1H-indol-3-yl)-5-methyl-5H-benzo[b]carbazole-5.16Data Not AvailableData Not Available ktu.edu
3-(9H-carbazol-9-yl)-5H-benzo[d]benzo ktu.edursc.orgimidazo[2,1-b] mdpi.comfrontiersin.orgthiazine (CzBBIT)-5.67-2.233.44 frontiersin.orgnih.gov
3-(9H-[3,9′-bicarbazol]-9-yl)-5H-benzo[d]benzo ktu.edursc.orgimidazo[2,1-b] mdpi.comfrontiersin.orgthiazine (2CzBBIT)-5.57-2.253.32 frontiersin.orgnih.gov

Investigation of Electrochemical Switching Phenomena

Electrochemical switching refers to the ability of a molecule to reversibly change its physical or chemical properties, such as color (electrochromism) or conductivity, upon the application of an electrical potential. This phenomenon is of great interest for applications in smart windows, displays, and molecular electronics.

Polymers and copolymers containing carbazole units have been shown to exhibit electrochromic behavior, changing color upon oxidation and reduction. researchgate.netrsc.org For instance, some poly(N-substituted) carbazoles are colorless in their neutral state, turning green at an applied potential of 0.7 V and blue at 1.0 V. researchgate.net This switching is a result of the formation of charged species (polarons and bipolarons) along the polymer chain, which alters the electronic transitions and thus the absorption of light.

While the potential for electrochemical switching exists within the broader class of carbazole-containing materials, specific studies investigating the electrochemical switching phenomena of the discrete molecule this compound were not found in the reviewed literature. Typically, such properties are more pronounced in polymeric systems where extended conjugation allows for significant changes in electronic structure upon doping.

Applications of 5 Methyl 5h Benzo B Carbazole in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

The robust thermal stability and efficient charge transport characteristics of carbazole (B46965) derivatives make them indispensable in the fabrication of high-performance OLEDs. researchgate.net These compounds are frequently employed as host materials for phosphorescent or fluorescent emitters and as components in charge transport layers.

Utilization as Host Materials in Thermally Activated Delayed Fluorescence (TADF) Emitters

In the realm of third-generation OLEDs, Thermally Activated Delayed Fluorescence (TADF) materials have garnered significant attention for their ability to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. Carbazole derivatives are extensively used as host materials for TADF emitters. The performance of such devices is highly dependent on the properties of the host material.

For instance, carbazole-based host materials are designed to possess high triplet energies to effectively confine the triplet excitons of the TADF guest emitter. The judicious design of these host materials, often incorporating moieties like pyridine or triazine, can lead to significant improvements in device efficiency and operational lifetime. researchgate.netrsc.org A blue TADF OLED system utilizing a carbazole-based host demonstrated a maximum external quantum efficiency (EQE) of 16.2% and a notable 88% improvement in operational lifetime. researchgate.net Another study on solution-processable carbazole-based host materials for a green TADF emitter, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), reported a device with a maximum power efficacy of 40.0 lm/W, a current efficacy of 44.7 cd/A, and an EQE of 14.1%. researchgate.net

Table 1: Performance of OLEDs with Carbazole-Based Host Materials

Host Material TypeTADF EmitterMaximum EQE (%)Power Efficacy (lm/W)Current Efficacy (cd/A)Emission Color
Pyridine-Carbazole DerivativeTCz-Trz16.2--Blue
Solution-Processable Carbazole4CzIPN14.140.044.7Green
Triazine/Carbazole DerivativeIr(ppy)3---Green

Role as Charge Transport Layer Components (Hole and Electron Transport)

The efficient transport of charge carriers (holes and electrons) from the electrodes to the emissive layer is paramount for the performance of OLEDs. Carbazole derivatives are well-known for their excellent hole-transporting properties. semanticscholar.org Their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels facilitate efficient hole injection and transport.

Conversely, by incorporating electron-withdrawing moieties into the carbazole framework, it is possible to engineer bipolar host materials that can transport both holes and electrons. nih.govfrontiersin.org This bipolar nature helps to balance the charge carrier injection and transport within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness. For example, bipolar host materials incorporating carbazole and electron-deficient units have been shown to exhibit significant hole and electron current densities. nih.govfrontiersin.org

A new branched carbazole derivative, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), has been synthesized and utilized as a hole-transporting material, demonstrating the versatility of the carbazole core. researchgate.net While specific charge mobility values for 5-Methyl-5H-benzo[b]carbazole are not documented, the extensive research on related compounds suggests its potential utility in charge transport layers. A star-shaped carbazole-based hole-transporting material with triphenylamine side arms exhibited a high hole mobility of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

Function as Semiconducting Materials in Device Architectures

Carbazole derivatives have been explored as active materials in p-type OFETs due to their good hole-transporting capabilities. semanticscholar.org The planar structure and potential for π-π stacking in the solid state facilitate intermolecular charge hopping, which is essential for high mobility. Molecular engineering, such as the introduction of various side chains, can be used to tune the packing and morphology of the thin films, thereby influencing the device performance. rsc.org

Research on five-ring-fused organic semiconductors, a class of materials that includes benzo[b]carbazole derivatives, has shown that these materials can achieve high mobilities. rsc.orgresearchgate.net While pristine compounds without side chains can exhibit high mobility, solubility can be a challenge. The methyl group in this compound could offer a balance between processability and performance. Studies on oligocarbazole-thiophene derivatives have demonstrated that varying the alkyl chain length on the carbazole nitrogen can optimize OFET performance. researchgate.net

Table 2: Representative Performance of OFETs based on Carbazole Derivatives

Semiconductor Material TypeMobility (cm² V⁻¹ s⁻¹)On/Off RatioDevice Type
Benzo[1,2-b:5,4-b′]dithiophene Derivative0.024-p-channel
Oligocarbazole–thiophene Derivative->10⁵p-channel
Five-ring-fused organic semiconductorup to 18.9 (hole), up to 27.8 (electron)-p-channel/n-channel

Fluorescent Probes for Chemical Sensing

The inherent fluorescence of many carbazole derivatives makes them suitable candidates for the development of fluorescent probes for chemical sensing. The emission properties of these molecules can be sensitive to their local environment, allowing for the detection of various analytes. While specific applications of this compound as a fluorescent probe are not extensively documented, the broader class of carbazole derivatives has been utilized in this field.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells represent a promising low-cost photovoltaic technology. The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into a semiconductor nanoparticle layer.

Carbazole-based molecules are widely used as donors in D-π-A (donor-π-bridge-acceptor) organic sensitizers for DSSCs. researchgate.netnih.govnih.gov Their strong electron-donating ability and good hole-transporting properties are advantageous for efficient charge separation and regeneration of the dye. The benzo[b]carbazole moiety, with its extended π-conjugation, can contribute to a high molar extinction coefficient, which is desirable for efficient light harvesting. researchgate.net

Table 3: Photovoltaic Performance of DSSCs with Carbazole-Based Sensitizers

Sensitizer TypePower Conversion Efficiency (%)Short-Circuit Current Density (Jsc) (mA cm⁻²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)
Di-carbazole Derivative3.1 - 3.5---
Carbazole Push-Pull (CAR-THIOHX)1.83---
Carbazole Push-Pull (CAR-TPA)2.12---
Benzocarbazole-based (BTB)----

Integration as Organic Dye Components and π-Linkers

In the architecture of advanced materials, particularly for applications like dye-sensitized solar cells (DSSCs), the strategic selection of molecular components is paramount. Organic dyes in these systems are typically composed of a donor, a π-linker (or bridge), and an acceptor (a D-π-A structure). The this compound moiety, owing to the inherent electron-rich nature of the carbazole nucleus, is a promising candidate for integration into these components, primarily as a part of the donor system or as a rigid and conjugated π-linker. nih.govacs.org

Role as an Organic Dye Component:

The benzocarbazole framework, including this compound, can serve as a core component of organic dyes. The nitrogen atom in the carbazole ring system provides a site for substitution, which can be used to tune the electronic properties of the molecule. The methyl group at the 5-position (the nitrogen atom) enhances solubility and can influence the molecular packing in the solid state, which is a critical factor in the performance of organic electronic devices.

Functionality as a π-Linker:

The rigid and planar structure of the benzo[b]carbazole system makes it an excellent candidate for use as a π-linker. A π-linker serves to electronically connect the donor and acceptor moieties in a D-A or D-π-A type dye. Its role is to facilitate efficient charge separation and transport. The choice of the π-linker significantly impacts the photophysical and electrochemical properties of the dye. nih.gov

Utilizing a this compound unit as a π-linker would offer a highly conjugated and structurally defined bridge. This rigidity can help to prevent energy-wasting vibrational modes and can also influence the orientation of the dye molecules when adsorbed onto a semiconductor surface, such as TiO2 in a DSSC. The extended conjugation provided by the fused benzene (B151609) rings of the benzo[b]carbazole structure, compared to a simple carbazole, can lead to a redshift in the absorption spectrum of the dye, allowing for the harvesting of a broader range of the solar spectrum. researchgate.net

Research Findings and Performance Data:

While specific research focusing solely on this compound as a dye component or π-linker is not extensively documented in publicly available literature, the performance of analogous carbazole and benzocarbazole-based dyes in DSSCs provides valuable insights. For instance, organic dyes containing carbazole as a donor and π-linker have demonstrated power conversion efficiencies in DSSCs ranging from 4.22% to 6.04%. acs.org Another study on benzo[a]carbazole-based dyes with different π-linkers reported a power conversion efficiency of up to 7.54%. nih.gov

To illustrate the potential of this compound, the following tables present hypothetical yet representative data for a dye molecule incorporating this compound, based on typical values observed for similar carbazole derivatives found in the literature.

Table 1: Hypothetical Photophysical and Electrochemical Properties of a this compound-based Dye

PropertyValue
Absorption Maximum (λmax)450 nm
Molar Extinction Coefficient (ε)4.5 x 10^4 M^-1 cm^-1
Emission Maximum (λem)550 nm
HOMO Energy Level-5.2 eV
LUMO Energy Level-3.1 eV
Electrochemical Band Gap2.1 eV

This table is illustrative and presents expected values for a hypothetical dye based on published data for similar compounds.

Table 2: Hypothetical Photovoltaic Performance of a DSSC using a this compound-based Dye

ParameterValue
Open-Circuit Voltage (Voc)0.72 V
Short-Circuit Current Density (Jsc)14.5 mA/cm^2
Fill Factor (FF)0.70
Power Conversion Efficiency (η)7.3%

This table is illustrative and presents expected performance metrics for a hypothetical DSSC based on published data for similar compounds.

Structure Property Relationships in 5 Methyl 5h Benzo B Carbazole Derivatives

Influence of N-Substitution on Electronic and Optical Characteristics

The substituent on the nitrogen atom of the carbazole (B46965) moiety plays a pivotal role in modulating the electronic and optical properties of the molecule. In 5-Methyl-5H-benzo[b]carbazole, the methyl group at the N-5 position influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the electronic band gap and the photophysical behavior.

Compared to an unsubstituted 5H-benzo[b]carbazole, the N-methyl group is a weak electron-donating group. This substitution can slightly raise the HOMO energy level, leading to a modest reduction in the ionization potential. The choice of the N-substituent, whether it is a small alkyl group like methyl, a bulkier alkyl group, or an aryl group, significantly impacts the material's properties. For instance, replacing the methyl group with a larger alkyl chain can lead to changes in solubility and solid-state packing, which indirectly affect the electronic properties in thin films.

N-aryl substitution, such as with a phenyl group, has a more pronounced electronic effect. Arylation at the nitrogen atom of carbazoles is known to lower the HOMO level, which can be advantageous for creating materials with wider band gaps. nankai.edu.cn The dihedral angle between the N-phenyl ring and the carbazole plane can also be modified by substituents, affecting the degree of electronic delocalization and the energy of the electronic excited states. researchgate.net In contrast, the small steric footprint of the methyl group in this compound ensures that the planarity of the core structure is largely maintained, which is beneficial for effective π-conjugation.

The thermal stability of the molecule is also influenced by the N-substituent. N-phenyl-carbazoles, for example, often exhibit high thermal stabilities. researchgate.net While the methyl group provides good stability, bulkier or more complex N-substituents can be engineered to further enhance this property for specific applications.

Impact of Peripheral Substituents on Photophysical and Electrochemical Responses

The introduction of functional groups at various positions on the periphery of the this compound core provides a powerful strategy for tuning its photophysical and electrochemical responses. The nature and position of these substituents can alter the electron density distribution within the molecule, thereby modifying its absorption, emission, and redox properties.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, when attached to the aromatic rings, generally lead to a red-shift in both the absorption and emission spectra. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO gap. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups tend to lower the LUMO energy level, also resulting in a red-shift of the spectra and a smaller band gap.

The electrochemical behavior is similarly affected. EDGs typically lower the oxidation potential, making the molecule easier to oxidize, while EWGs increase the oxidation potential. The following interactive table summarizes the typical effects of different peripheral substituents on the key properties of a this compound scaffold.

Substituent TypeExamplePositionEffect on Absorption/EmissionEffect on HOMO LevelEffect on LUMO LevelEffect on Band Gap
Electron-Donating-OCH₃C-2, C-9Red-shiftIncreasesMinor ChangeDecreases
Electron-Donating-N(CH₃)₂C-2, C-9Significant Red-shiftSignificantly IncreasesMinor ChangeSignificantly Decreases
Electron-Withdrawing-CNC-3, C-8Red-shiftMinor ChangeDecreasesDecreases
Electron-Withdrawing-NO₂C-3, C-8Significant Red-shiftMinor ChangeSignificantly DecreasesSignificantly Decreases
Halogen-F, -ClVariousMinor Blue or Red-shiftDecreases (Inductive)Decreases (Inductive)Minor Change

Note: The exact effects can vary depending on the position and number of substituents.

For example, studies on related carbazole derivatives have shown that incorporating fluorine atoms can lower both HOMO and LUMO levels due to their inductive effect, while having a minimal impact on the band gap. researchgate.net This can be useful for tuning the energy levels for better alignment with other materials in an electronic device.

Correlation of Conjugation Length and Molecular Planarity with Electronic Band Gaps

Molecular planarity is another critical factor. A planar molecular structure maximizes the overlap of p-orbitals, facilitating effective π-conjugation and leading to a lower band gap. The introduction of bulky substituents, either on the nitrogen atom or on the periphery of the aromatic system, can induce steric hindrance and force the molecule to adopt a more twisted conformation. This twisting disrupts the π-conjugation, effectively shortening the conjugation length and increasing the electronic band gap.

The dihedral angle between different aromatic units within the molecule is a key parameter for quantifying planarity. Theoretical and experimental studies on conjugated systems have demonstrated a direct relationship between an increase in the dihedral angle and a widening of the band gap. scribd.com For instance, in a donor-acceptor type molecule, a smaller dihedral angle between the donor (the benzo[b]carbazole unit) and an attached acceptor moiety would result in a more planar structure and a smaller band gap. The methyl group at the N-5 position of this compound is sterically small and thus helps to maintain the inherent planarity of the fused ring system.

Structure-Reactivity Correlations in Synthetic Design and Functionalization

The inherent structural and electronic features of this compound dictate its reactivity and are a key consideration in the design of synthetic routes for its functionalization. The electron-rich nature of the carbazole core makes it susceptible to electrophilic substitution reactions. The positions most prone to substitution are typically the C-3, C-6, and C-8 positions, which have the highest electron density.

The N-methyl group can influence the regioselectivity of certain reactions. While it is a weak directing group, its presence can sterically hinder reactions at the adjacent C-4 and C-6 positions to some extent. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and C-H activation/functionalization, have become powerful tools for the selective modification of the carbazole scaffold. chim.it

For example, palladium-catalyzed Suzuki coupling reactions can be used to introduce aryl or heteroaryl substituents at specific positions, provided a halogen atom is first installed at the desired site. The reactivity of the C-X bond (where X is a halogen) in these reactions can be influenced by the electronic properties of the benzo[b]carbazole ring.

C-H functionalization offers a more direct approach to creating new C-C or C-N bonds without the need for pre-functionalization. nih.gov The success and regioselectivity of these reactions are highly dependent on the directing groups and the electronic and steric environment of the C-H bonds within the this compound molecule. For instance, the C-H bonds at the 1, 10 positions are often targeted for functionalization due to their accessibility. The choice of catalyst and reaction conditions is critical to control the outcome of these transformations. The N-methyl group itself is generally stable under many of these reaction conditions, allowing for a wide range of chemical modifications to be performed on the aromatic core.

Future Research Directions and Perspectives for 5 Methyl 5h Benzo B Carbazole

Innovations in Synthetic Methodologies and Scalable Production

The future of 5-Methyl-5H-benzo[b]carbazole applications is intrinsically linked to the development of efficient and scalable synthetic routes. While traditional methods for carbazole (B46965) synthesis exist, recent advancements point towards more sophisticated and atom-economical approaches.

Future research will likely focus on:

Catalyst Development: Exploring novel and more efficient catalysts for C-N and C-C bond formation to construct the benzo[b]carbazole core.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance scalability, safety, and product consistency.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents to minimize the environmental impact of the synthetic process.

The development of robust and cost-effective scalable production methods will be crucial for the commercial viability of this compound-based technologies.

Exploration of Emerging Optoelectronic Applications

The inherent photophysical properties of the carbazole moiety make this compound a promising candidate for a range of optoelectronic applications. While carbazole derivatives are already utilized in organic light-emitting diodes (OLEDs), future research is expected to explore more advanced and emerging applications. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs): Carbazole units are known for their excellent hole-transporting properties, high triplet energy, and good thermal stability, making them ideal for use in OLEDs, particularly as host materials for blue emitters. mdpi.com Future investigations will likely focus on tailoring the electronic properties of this compound through strategic substitutions to optimize its performance in deep-blue OLEDs, which remain a significant challenge in the display industry.

Perovskite Solar Cells (PSCs): Carbazole-based molecules are being successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, contributing to high power conversion efficiencies. nih.govresearchgate.netrsc.orgsemanticscholar.org The electron-rich nature of the carbazole core is beneficial for efficient hole extraction. nih.gov Research into this compound as an HTM in PSCs could lead to enhanced device stability and performance.

Organic Photovoltaics (OPVs): The broad absorption and suitable energy levels of carbazole-based polymers have led to their use in organic solar cells. researchgate.net The potential of this compound as a building block for new donor or acceptor materials in OPVs warrants further exploration to improve power conversion efficiencies.

Sensing Applications: The fluorescence properties of carbazole derivatives can be sensitive to their local environment, opening up possibilities for their use in chemical sensors. Future work could explore the development of this compound-based fluorescent probes for the detection of specific analytes.

Advanced Computational Modeling for Material Design and Prediction

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic and photophysical properties of organic materials, thereby guiding rational material design.

DFT calculations have been employed to study the reorganization energy of benzocarbazole isomers, including benzo(b)carbazole. icm.edu.pl Such studies are crucial for understanding charge transport properties, as lower reorganization energy is desirable for efficient charge mobility. For benzo(b)carbazole, low reorganization energies for both hole (0.18 eV) and electron (0.11 eV) transport have been calculated, suggesting its potential for ambipolar charge transport. icm.edu.pl

Future computational studies on this compound are expected to focus on:

Structure-Property Relationships: Systematically investigating how modifications to the molecular structure of this compound affect its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), bandgap, and charge transport properties.

Excited State Dynamics: Modeling the behavior of the molecule in its excited state to predict its fluorescence and phosphorescence characteristics, which is essential for designing efficient emitters for OLEDs.

Intermolecular Interactions: Simulating the packing of this compound molecules in the solid state to understand how intermolecular interactions influence bulk material properties.

Device Modeling: Integrating the calculated material properties into device-level simulations to predict the performance of OLEDs or solar cells incorporating this compound.

These computational insights will accelerate the discovery and optimization of this compound derivatives for specific applications, reducing the need for extensive trial-and-error synthesis and characterization.

Integration into Hybrid Organic-Inorganic Material Systems

The combination of organic and inorganic components at the molecular or nanoscale level can lead to hybrid materials with synergistic properties, surpassing those of the individual constituents. The integration of this compound into such systems is a promising avenue for future research.

An example of such a hybrid system involves the creation of high refractive index films by combining carbazole-based copolymers with titanium alkoxide through an in-situ sol-gel process. These hybrid materials exhibit good thermal stability and tunable refractive indices.

Future research in this area could explore:

Perovskite Solar Cells: As mentioned earlier, carbazole derivatives are effective as hole-transporting layers in PSCs, which are themselves organic-inorganic hybrid structures. Further optimization of the interface between this compound and the perovskite layer is crucial for maximizing device efficiency and stability.

Quantum Dot Composites: Dispersing inorganic quantum dots within a this compound matrix could lead to novel materials for light-emitting applications, where the organic host facilitates charge transport to the highly efficient quantum dot emitters.

Hybrid Nanolayers: The development of well-defined layered structures alternating between this compound and inorganic materials could enable the fabrication of novel electronic and photonic devices with tailored properties.

The exploration of these hybrid systems will likely uncover new functionalities and applications for this compound, bridging the gap between organic and inorganic material science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.